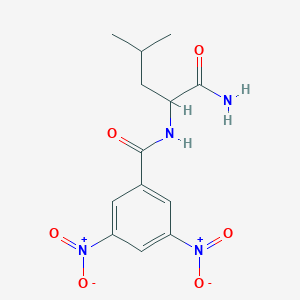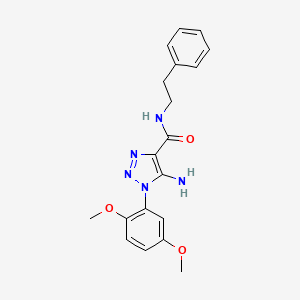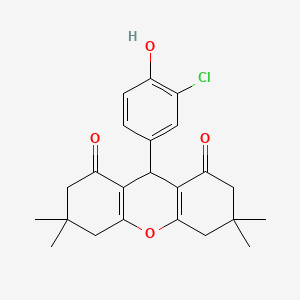![molecular formula C18H15N3O2S B5171596 2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5171596.png)
2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 was initially developed as a kinase inhibitor for the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory conditions.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. TAK-659 has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Mecanismo De Acción
TAK-659 acts as a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a crucial component of the B-cell receptor signaling pathway. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. TAK-659 has also been found to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell activation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It inhibits the proliferation and survival of B-cells by blocking the B-cell receptor signaling pathway. TAK-659 also inhibits the production of cytokines and chemokines, which are involved in the inflammatory response. In addition, TAK-659 has been found to inhibit the migration of immune cells to inflammatory sites, reducing tissue damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its selectivity for BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases. TAK-659 has also been found to have a favorable safety profile in preclinical studies. However, one of the limitations of TAK-659 is its potential for off-target effects, which may limit its therapeutic efficacy.
Direcciones Futuras
Several future directions for the development of TAK-659 have been proposed. One direction is the development of combination therapies with other kinase inhibitors to enhance the therapeutic efficacy of TAK-659. Another direction is the investigation of the potential of TAK-659 in the treatment of other diseases, such as solid tumors and viral infections. Furthermore, the development of biomarkers to predict the response to TAK-659 treatment is also an area of future research.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor that has shown promising results in the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory conditions. TAK-659 acts as a selective inhibitor of BTK, blocking the activation of downstream signaling pathways and inhibiting B-cell proliferation and survival. TAK-659 has several biochemical and physiological effects, including the inhibition of cytokine production and immune cell migration. Although TAK-659 has limitations, its potential for therapeutic applications and future directions for research make it a promising candidate for drug development.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps. The first step involves the reaction of 1-naphthylamine with acetic anhydride to form N-acetyl-1-naphthylamine. The second step involves the reaction of N-acetyl-1-naphthylamine with 2-chloroacetyl chloride to form 2-acetylamino-1-(1-naphthyl)ethanone. The third step involves the reaction of 2-acetylamino-1-(1-naphthyl)ethanone with 3-cyanopyridine-2-thiol to form TAK-659.
Propiedades
IUPAC Name |
2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c19-9-15-14(8-17(23)21-18(15)24-10-16(20)22)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14H,8,10H2,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGIWLNJBGUXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)

![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)

![1-phenyl-5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171571.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5171573.png)

![1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride](/img/structure/B5171586.png)
![N-[3-(1-naphthyloxy)propyl]-1-butanamine](/img/structure/B5171588.png)


![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5171603.png)